molecular formula C10H7N B2679547 3-Ethynyl-2-methylbenzonitrile CAS No. 2445786-87-6

3-Ethynyl-2-methylbenzonitrile

Cat. No.: B2679547
CAS No.: 2445786-87-6
M. Wt: 141.173
InChI Key: HWFMVJYBZQNVGB-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methylbenzonitrile is an organic compound with the molecular formula C10H7N. It is a derivative of benzonitrile, featuring an ethynyl group at the 3-position and a methyl group at the 2-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2-methylbenzonitrile typically involves the introduction of the ethynyl group to a suitable precursor. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethynyl-2-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-methylbenzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The nitrile group can act as an electron-withdrawing group, affecting the electronic properties of the molecule and its interactions with other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-2-methylbenzonitrile is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

3-ethynyl-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N/c1-3-9-5-4-6-10(7-11)8(9)2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFMVJYBZQNVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C#N)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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